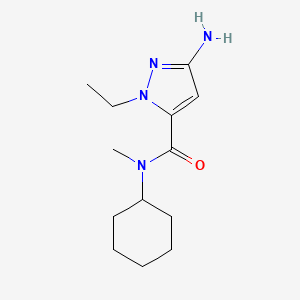

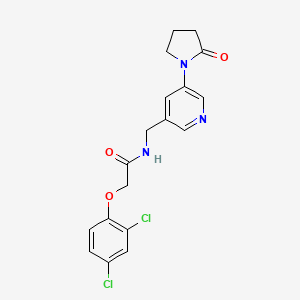

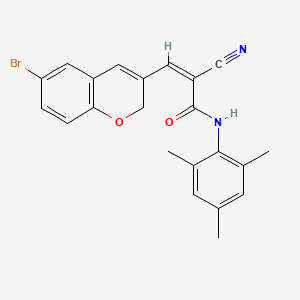

![molecular formula C18H13Cl2N5O B2487543 3-(2-chlorobenzyl)-6-(3-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326834-31-4](/img/structure/B2487543.png)

3-(2-chlorobenzyl)-6-(3-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that often feature in medicinal and organic chemistry due to their unique structures and potential biological activities. Compounds with the triazolo[4,5-d]pyrimidin-7-one scaffold, similar to the target molecule, are of significant interest due to their diverse pharmacological properties and roles in drug development.

Synthesis Analysis

The synthesis of triazolo[4,5-d]pyrimidin-7-one derivatives typically involves multistep chemical reactions, starting from simple precursors to more complex structures through cyclization, alkylation, and substitution reactions. The exact methodology can vary based on the desired substitutions and functional groups (Jethava et al., 2020).

Molecular Structure Analysis

The molecular structure of triazolo[4,5-d]pyrimidin-7-one derivatives is characterized by the presence of a triazolo fused to a pyrimidin-7-one ring. This structure contributes to the compound's stability and reactivity, allowing for further functionalization. Advanced techniques such as X-ray crystallography and NMR spectroscopy are typically employed to elucidate the structure (Parmar et al., 2023).

Chemical Reactions and Properties

Triazolo[4,5-d]pyrimidin-7-one derivatives participate in various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of reactive functional groups. These reactions are crucial for modifying the compound to enhance its biological activity or to incorporate it into more complex molecules (Sainsbury, 1991).

Physical Properties Analysis

The physical properties of triazolo[4,5-d]pyrimidin-7-one derivatives, such as melting point, solubility, and crystallinity, are influenced by the nature of the substituents and the overall molecular structure. These properties are essential for determining the compound's suitability for pharmaceutical formulations (Kaushik et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pH-dependence, are dictated by the triazolo and pyrimidinone moieties and their interaction with different chemical environments. These properties are critical when considering the compound's behavior in biological systems or under various storage conditions (Yahyazadeh et al., 2004).

Scientific Research Applications

Heterocyclic Chemistry and Drug Synthesis

- Synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives and their antimicrobial activity exploration, demonstrating the chemical versatility of triazolopyrimidines for developing new antimicrobials (El-Agrody et al., 2001).

- Development of triazolo[4,5-d]pyrimidine derivatives with high affinity toward A1 adenosine receptors, indicating their potential in designing receptor-selective agents (Betti et al., 1998).

Supramolecular Chemistry

- Use of pyrimidine derivatives in constructing hydrogen-bonded supramolecular assemblies, showcasing the role of such compounds in the development of novel materials with potential applications in nanotechnology and material science (Fonari et al., 2004).

Antimicrobial and Antifungal Research

- Exploration of substituted triazolopyrimidines for antimicrobial and antifungal activities, contributing to the search for new therapeutic agents against infectious diseases (Komykhov et al., 2017).

Antitumor Activity

- Investigation of substituted triazolopyrimidin-6-sulfonamide derivatives for antitumor activity, underscoring the potential of triazolopyrimidines in cancer research (Hafez & El-Gazzar, 2009).

Chemical Synthesis and Methodology

- Novel synthetic routes to triazolopyrimidines and their derivatives, highlighting the importance of these compounds in organic synthesis and drug discovery efforts (Hassaneen et al., 2001).

properties

IUPAC Name |

3-[(2-chlorophenyl)methyl]-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N5O/c19-14-6-3-4-12(8-14)9-24-11-21-17-16(18(24)26)22-23-25(17)10-13-5-1-2-7-15(13)20/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSBHFZWSDCZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorobenzyl)-6-(3-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

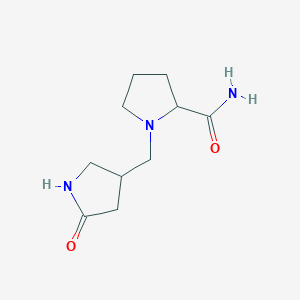

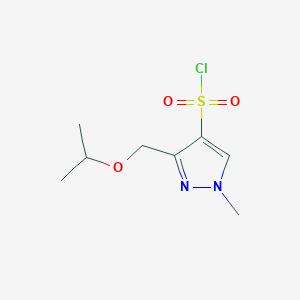

![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)

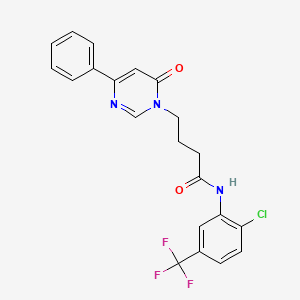

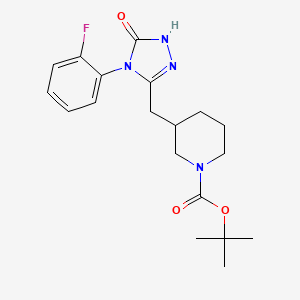

![1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487461.png)

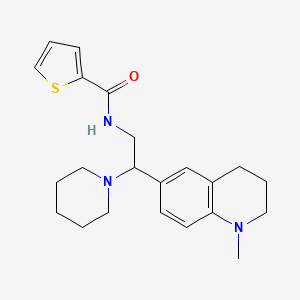

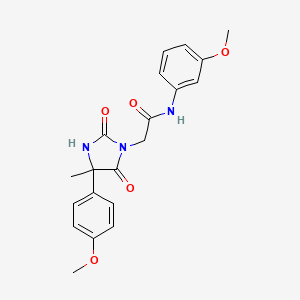

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)

![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)